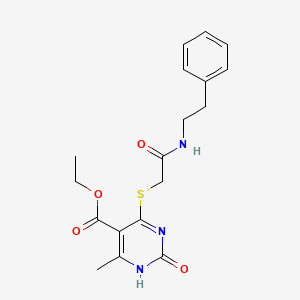

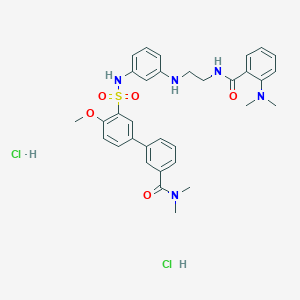

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate” is a highly functionalized heterocycle . It is synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Synthesis Analysis

The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of this compound . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . It is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate, have been extensively studied. These compounds, also known as Biginelli-compounds, are utilized in the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, indeno[1,2-d]pyrimidines, and 4,6-disubstituted-pyrimidine-5-carbonitriles through various reactions, including methylation, acylation, Dimroth-like rearrangement, and intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).

Antimicrobial and Antifungal Applications

This compound derivatives exhibit significant in vitro antifungal and antibacterial activity. The synthesis of these derivatives using ionic liquids promotes environmentally friendly and rapid production processes. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity tests against human cancer cell lines, indicating their potential as oral drug candidates with good oral drug-like properties (Tiwari et al., 2018).

Fluorescence and Spectroscopic Properties

The fluorescence properties of certain derivatives, such as ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate (monastrol) analogs, have been explored, revealing their potential in fluorescent applications. These studies underscore the importance of these compounds in the development of new fluorescent materials with applications in biological imaging and molecular probes (Al-Masoudi et al., 2015).

Molecular Structure Analysis

Detailed structural and electronic characterizations of tetrahydropyrimidine derivatives through X-ray crystal structure analysis and quantum chemical calculations have been performed. These studies contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and NMR chemical shifts of these compounds, which are crucial for their application in various scientific fields (Memarian et al., 2013).

Propiedades

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-25-17(23)15-12(2)20-18(24)21-16(15)26-11-14(22)19-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACLKCDNAMHUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{1,3-dimethyl-2,6-dioxo-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2434743.png)

![1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434745.png)

![N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2434747.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2434751.png)

![(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate](/img/structure/B2434753.png)

![4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione](/img/structure/B2434756.png)

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2434761.png)

![2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2434765.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2434766.png)